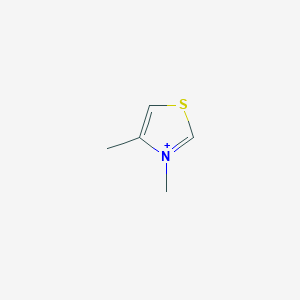

3,4-Dimethylthiazolium ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethylthiazolium ion is a useful research compound. Its molecular formula is C5H8NS+ and its molecular weight is 114.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1.1. Role as a Cofactor in Enzymatic Reactions

3,4-Dimethylthiazolium ion is known for its role as a cofactor in enzymatic reactions, particularly in the decarboxylation of pyruvate. It acts similarly to thiamine (Vitamin B1), facilitating key metabolic processes. A kinetic analysis revealed that DMT enhances the rate of pyruvate decarboxylation in both water and ethanol environments, showcasing its potential as a catalyst in metabolic pathways .

1.2. Interaction with Proteins

DMT forms stable complexes with various proteins, which can influence enzyme activity and stability. For instance, studies have demonstrated that DMT interacts with pyruvate dehydrogenase complexes, affecting their catalytic efficiency . This interaction is crucial for understanding metabolic regulation and enzyme kinetics.

Synthetic Applications

2.1. Organocatalysis

In synthetic organic chemistry, DMT has been utilized as a catalyst for various reactions, including aldol condensations and Michael additions. Its ability to stabilize reaction intermediates makes it an effective organocatalyst. Research indicates that DMT can facilitate the formation of complex molecules through these catalytic processes, thereby enhancing reaction yields and selectivity .

2.2. Synthesis of Thiazolium Salts

DMT serves as a precursor for synthesizing various thiazolium salts, which are valuable in organic synthesis. The preparation of 3,4-dimethylthiazolium iodide from DMT exemplifies its utility in generating functionalized compounds that can be further modified for diverse applications .

Case Studies and Research Findings

3.1. Kinetic Studies on Enzyme Catalysis

A notable study conducted by Kluger et al. focused on the kinetic properties of DMT in enzyme-catalyzed reactions, revealing insights into its mechanism of action as a cofactor. The research highlighted that DMT significantly lowers the activation energy required for the decarboxylation of pyruvate, thus enhancing reaction rates .

3.2. Organocatalytic Reactions

In another investigation, researchers explored the use of DMT in catalyzing Diels-Alder reactions, demonstrating its effectiveness in promoting cycloaddition processes under mild conditions. The study provided detailed reaction conditions and product ratios, showcasing DMT's potential in synthetic organic chemistry .

Data Tables

Analyse Des Réactions Chimiques

Acidic Proton Exchange at C2

The C2 proton of the 3,4-dimethylthiazolium ion is highly acidic, enabling rapid exchange with deuterium in D₂O solutions. At pD 7, complete exchange occurs within seconds, forming the reactive conjugate base (ylide) . This ylide is critical for nucleophilic catalysis and initiates subsequent reactions such as benzoin condensation and decarboxylation.

Catalytic Role in Benzoin Condensation

The ion catalyzes the condensation of benzaldehyde to benzoin, mirroring thiamine’s coenzyme function. The mechanism involves:

-

Deprotonation at C2 to form the ylide.

-

Nucleophilic attack on benzaldehyde, forming a tetrahedral intermediate.

Key requirements :

-

Fresh benzaldehyde (to avoid oxidation byproducts like benzoic acid).

-

Optimal pH/pD conditions to stabilize the ylide.

Pyruvate Decarboxylation

The ion facilitates decarboxylation of α-keto acids like pyruvate. Kinetic studies in water and ethanol reveal:

-

Rate constants depend on solvent polarity and base strength.

-

In water, the reaction proceeds via a zwitterionic transition state, while ethanol stabilizes intermediates differently .

Mechanistic steps :

-

Ylide formation via C2 deprotonation.

-

Nucleophilic attack on pyruvate, forming a covalent adduct.

-

Decarboxylation to release CO₂ and generate an enamine.

Geometric and Electronic Changes

Computational studies (MNDO-PM3 method) show:

-

Rotation of the thiazolium ring (dihedral angle ~90°) disrupts the S3–O6 bond, promoting decarboxylation.

-

Bond order between S3 and O6 decreases from 0.4 to near zero during this process .

Reactivity with Nucleophiles

The ion’s acetylated derivative (2-acetyl-3,4-dimethylthiazolium) undergoes nucleophilic reactions:

-

Hydroxylamine : Forms acetohydroxamic acid efficiently at pH 5.5–6.5.

-

2-Mercaptoethanol : Limited thioester formation at pH 4–5.

-

Dihydrolipoic acid : No significant acyl transfer observed .

Equilibrium forms in aqueous solution :

-

Keto, hydrate, and intramolecular carbinolamine species coexist, with hydration favored at lower temperatures .

Solvent and Base Effects

Reaction pathways are highly solvent- and base-dependent:

-

Polar solvents (e.g., DMF, NMF) accelerate decarboxylation by stabilizing zwitterionic intermediates.

-

Weak bases (e.g., DMAP, NMM) favor enolate formation, enabling Diels–Alder reactions, while stronger bases (e.g., DBU) promote alternative pathways like cyclopentane formation .

Example :

| Solvent | Relative Rate (vs. Water) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Formamide | ~10× faster | 37.1 | 35.2 |

| DMF | ~1000× faster | 35.8 | 33.9 |

Comparative Reactivity with Thiamine Derivatives

While the this compound mimics thiamine’s thiazolium ring, key differences arise from the absence of the 4-aminopyrimidine moiety:

Propriétés

Numéro CAS |

694-30-4 |

|---|---|

Formule moléculaire |

C5H8NS+ |

Poids moléculaire |

114.19 g/mol |

Nom IUPAC |

3,4-dimethyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C5H8NS/c1-5-3-7-4-6(5)2/h3-4H,1-2H3/q+1 |

Clé InChI |

RHRPPNDIWVFSRX-UHFFFAOYSA-N |

SMILES |

CC1=CSC=[N+]1C |

SMILES canonique |

CC1=CSC=[N+]1C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.